Cas no 2094953-69-0 (3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide)
![3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide structure](https://it.kuujia.com/scimg/cas/2094953-69-0x500.png)
2094953-69-0 structure
Nome del prodotto:3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide
3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-26588871
- (E)-3-[2-(Difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide
- 2094953-69-0
- Z1987895377
- 3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide
-
- Inchi: 1S/C20H18F2N2O4/c1-27-16-4-2-3-13(19(16)28-20(21)22)5-10-17(25)23-14-6-8-15(9-7-14)24-12-11-18(24)26/h2-10,20H,11-12H2,1H3,(H,23,25)/b10-5+
- Chiave InChI: DGENRRCENXEEJC-BJMVGYQFSA-N
- Sorrisi: FC(OC1C(=CC=CC=1/C=C/C(NC1C=CC(=CC=1)N1C(CC1)=O)=O)OC)F
Proprietà calcolate
- Massa esatta: 388.12346338g/mol
- Massa monoisotopica: 388.12346338g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 28
- Conta legami ruotabili: 7
- Complessità: 579
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 67.9Ų
3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26588871-0.05g |
3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide |
2094953-69-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide Letteratura correlata
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
2094953-69-0 (3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide) Prodotti correlati
- 2138141-55-4(1-(3-Aminooxolan-2-yl)-2-methoxyethan-1-one)
- 2137451-31-9(2-Pyridinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester)
- 1602867-67-3(1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester)
- 1562234-42-7(3-(3-chloro-4-methoxyphenyl)prop-2-en-1-ol)
- 5392-28-9(2,4,5,6-Tetraaminopyrimidine sulfate)
- 1203288-73-6(1-(3,5-dichlorophenyl)-3-{3-6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-ylpropyl}urea)
- 441740-72-3(3-(4-butoxybenzenesulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine)
- 2171418-69-0(3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid)
- 912914-71-7(1-butyl-4-{1-3-(2,6-dimethylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)
- 654073-29-7(4,6-dichloro-2-[(2,3-difluorophenyl)methylsulfanyl]pyrimidine)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
